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Compound Name: (R)-(+)-Anatabine

Cat. No.: B119363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(+)-anatabine, a minor alkaloid

found in the Solanaceae plant family. It details its natural distribution, biosynthetic pathway, and

the experimental methodologies used to study this compound.

Natural Sources of (R)-(+)-Anatabine
(R)-(+)-Anatabine is a pyridine alkaloid naturally present in various plants of the Solanaceae

family.[1][2][3] While it is a minor constituent compared to nicotine in most tobacco varieties, its

concentration can vary significantly between species and even cultivars.[4] In typical

commercial tobacco (Nicotiana tabacum), alkaloids constitute 2-4% of the total dry weight.

Nicotine accounts for approximately 90% of this, with anatabine, nornicotine, and anabasine

comprising the majority of the remainder.[1][5] Other plants in this family, such as tomatoes,

eggplants, and peppers, also contain anatabine, though generally in lower concentrations.[2][3]

The relative content of anatabine can be dramatically altered through genetic modification. In

tobacco plants where the nicotine biosynthetic pathway is suppressed, anatabine can become

the dominant alkaloid.[5][6]

Quantitative Data on Anatabine Content
The following table summarizes the concentration of anatabine found in various natural and

genetically modified sources, as reported in scientific literature.
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Plant
Source

Condition Tissue

Anatabine
Concentrati
on (µg/g
Dry Weight)

Total
Alkaloid
Percentage

Reference

Nicotiana

tabacum

(various

varieties)

Wild Type Leaf 287 - 1699

~10% of

remaining

alkaloids

[4]

Nicotiana

tabacum

(TN90

cultivar)

PMT-

suppressed

transgenic

lines

Leaf 1814 ± 87 90.30% [5]

Nicotiana

tabacum

(TN90

cultivar)

Wild Type

(Control for

PMT lines)

Leaf

Not specified,

but

significantly

lower

Minor

component
[5]

Nicotiana

tabacum

MPO-

suppressed

transgenic

lines

Leaf

~1.6-fold

increase over

wild type

Increased

proportion
[5]

Biosynthesis of (R)-(+)-Anatabine
The biosynthesis of anatabine is distinct from that of nicotine, although they share a common

precursor in nicotinic acid.[7] Unlike nicotine, which incorporates a pyrrolidine ring derived from

ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[4][5][6]

The proposed biosynthetic pathway begins with the enzymatic reduction of nicotinic acid.

Key Steps:

Reduction of Nicotinic Acid: The pathway is initiated by the conversion of nicotinic acid to

3,6-dihydronicotinic acid, a reaction catalyzed by an isoflavone reductase-like enzyme

known as A622.[5]
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Formation of Dihydropyridine Intermediates: While the specific enzymes have not yet been

identified, radiolabeling and biomimetic studies suggest that 3,6-dihydronicotinic acid

undergoes decarboxylation to form 1,2-dihydropyridine and 2,5-dihydropyridine.[4][5]

Dimerization: These dihydropyridine intermediates are believed to dimerize to form 3,6-

dihydroanatabine.[4][5]

Final Hydrogenation: In the final step, 3,6-dihydroanatabine is hydrogenated to yield the

stable end-product, anatabine.[5]

Relationship with Nicotine Biosynthesis
Anatabine biosynthesis is intrinsically linked to the nicotine pathway through competition for the

nicotinic acid precursor pool. Key enzymes in the nicotine pathway, such as Putrescine N-

methyltransferase (PMT) and N-methylputrescine oxidase (MPO), are responsible for

synthesizing the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine ring that condenses with a

nicotinic acid derivative to form nicotine.[6][7]

When the expression or activity of PMT or MPO is suppressed (e.g., via RNA interference), the

supply of the N-methyl-Δ¹-pyrrolinium cation is limited.[5][6] This leads to an overabundance of

nicotinic acid-derived intermediates, which are then shunted into the alternative dimerization

pathway, resulting in a significant increase in anatabine accumulation.[5][7] This metabolic shift

has been demonstrated in jasmonate-elicited tobacco BY-2 cell cultures, which express low

levels of MPO and consequently produce anatabine as the major alkaloid instead of nicotine.[6]

[8]
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1. Sample Collection
(e.g., Tobacco Leaf)

2. Lyophilization
(Freeze-Drying)

3. Homogenization
(Fine Powder)

4. Solvent Extraction
(+ Internal Standards)

5. Centrifugation
(Pellet Debris)

6. Supernatant Filtration
(0.22 µm filter)

7. UHPLC-MS/MS Analysis

8. Data Processing
(Quantification vs. Curve)

 

Vector Construction

Plant Transformation

Selection & Regeneration

Analysis

1. Select Target Gene
(e.g., MPO)

2. Design Inverted
Repeat Cassette

3. Clone into Plant
Transformation Vector

4. Transform
Agrobacterium

5. Co-cultivate with
Tobacco Leaf Discs

6. Select on Kanamycin
Medium

7. Regenerate Shoots
and then Roots

8. Acclimatize Plantlets
to Soil

9. Molecular Confirmation
(PCR, qRT-PCR)

10. Alkaloid Profiling
(UHPLC-MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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